N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE
CAS No.: 6430-52-0
Cat. No.: VC9044484
Molecular Formula: C17H15BrCl3N3OS
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6430-52-0 |
|---|---|
| Molecular Formula | C17H15BrCl3N3OS |
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C17H15BrCl3N3OS/c1-10-6-2-3-7-11(10)14(25)23-15(17(19,20)21)24-16(26)22-13-9-5-4-8-12(13)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
| Standard InChI Key | KAYFXOQNAXEBRV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound has the molecular formula C₁₇H₁₅BrCl₃N₃OS and a molecular weight of 495.6 g/mol. Its IUPAC name, N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide, reflects the integration of three key functional groups:
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Trichloroethyl group: Imparts electron-withdrawing effects, influencing reactivity.
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Bromo-substituted aniline: Enhances steric bulk and potential for halogen bonding.
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Carbothioyl linkage: Introduces sulfur-based reactivity, enabling nucleophilic substitutions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 6430-52-0 |
| Molecular Formula | C₁₇H₁₅BrCl₃N₃OS |
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide |
| Density | Not reported |
| Boiling Point | Not reported |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE involves multi-step reactions, typically starting with the condensation of 2-bromoaniline with thiocarbonyl reagents to form the carbothioyl intermediate. Subsequent steps include:
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Trichloroethylation: Introduction of the trichloroethyl group via nucleophilic substitution.
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Benzamide coupling: Attachment of the 2-methylbenzamide moiety using coupling agents like EDCl or HOBt.
Precise temperature control (typically 0–5°C for exothermic steps) and anhydrous conditions are critical to prevent hydrolysis of the carbothioyl group.
Reactivity Profiles
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Nucleophilic Substitution: The trichloroethyl group undergoes substitution with nucleophiles (e.g., amines, thiols), making it a candidate for prodrug design.
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Oxidation: The carbothioyl linkage can oxidize to disulfides under aerobic conditions, necessitating inert atmosphere handling.
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Halogen Exchange: The bromine atom on the aniline ring may participate in Suzuki-Miyaura cross-coupling reactions for functionalization .
| Parameter | Details |
|---|---|
| Hazard Statements | H302 (Harmful if swallowed) |
| Precautionary Measures | P261 (Avoid inhalation) |
| Storage Conditions | 2–8°C in airtight containers |
Comparison with Structural Analogues
The Sigma-Aldrich analogue N(1-(((4-acetylanilino)carbothioyl)amino)2,2,2-trichloroethyl)-2-methylbenzamide (CAS 406915-74-0) shares the trichloroethyl-benzamide backbone but replaces bromine with an acetyl group . Key differences include:
Table 3: Structural Comparison
| Feature | Target Compound | Sigma Compound |
|---|---|---|
| Molecular Weight | 495.6 g/mol | 458.797 g/mol |
| Functional Group | 2-bromoaniline | 4-acetylaniline |
| Reactivity | Halogen bonding | Ketone-mediated cross-coupling |
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